ent-Kaur-15-en-16-ol
CAS No.:
Cat. No.: VC1929497
Molecular Formula: C20H32O
Molecular Weight: 288.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H32O |
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Molecular Weight | 288.5 g/mol |
IUPAC Name | [(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |
Standard InChI | InChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16-,17+,19-,20+/m1/s1 |
Standard InChI Key | BYNLGAZDLCEGRX-YTYFBAJQSA-N |
Isomeric SMILES | C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C |
Canonical SMILES | CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
STRUCTURAL CHARACTERISTICS
Based on its nomenclature and the structures of related compounds, ent-Kaur-15-en-16-ol can be inferred to possess the following structural features:
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A tetracyclic ent-kaurane skeleton
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A double bond at position 15
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A hydroxyl group at position 16
This structure differs from the related compound Kaur-16-en-15-ol, which has a molecular formula of C₂₀H₃₂O and a molecular weight of 288.5 g/mol . In Kaur-16-en-15-ol, the double bond is at position 16, and the hydroxyl group is at position 15. This positional difference of functional groups likely confers distinct chemical properties and biological activities to ent-Kaur-15-en-16-ol.
The tetracyclic skeleton of ent-kauranes typically consists of three six-membered rings and one five-membered ring, with specific conformations depending on the substituents present. Based on crystallographic data of related compounds, these rings generally adopt chair, boat, or twist-boat conformations for six-membered rings and envelope conformations for five-membered rings .
The actual properties of ent-Kaur-15-en-16-ol require experimental verification through isolation or synthesis of the compound. The presence of a hydroxyl group suggests potential hydrogen bonding capabilities, which would influence its solubility and reactivity.
NATURAL SOURCES AND BIOSYNTHESIS
Plant Species | Isolated Compound | Reference |
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Isodon serra | 15α,20β-Dihydroxy-6β-methoxy-6,7-seco-6,20-epoxy-1,7-olide-ent-kaur-16-ene | |
Pteris cretica | 2β,6β,15α-Trihydroxy-ent-kaur-16-ene |
These plants represent potential sources for ent-Kaur-15-en-16-ol, though targeted isolation studies are needed for confirmation. Members of the Isodon genus, particularly, are known to be rich sources of ent-kaurane diterpenoids with diverse structural features and biological activities.
The distribution of ent-kaurane compounds across various plant families suggests that ent-Kaur-15-en-16-ol might be present in multiple plant species, potentially serving specific ecological functions such as defense against herbivores or microbial pathogens.
BIOSYNTHETIC PATHWAY
The biosynthesis of ent-kaurane diterpenoids typically follows a pathway that includes:
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Formation of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)
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Cyclization of GGPP catalyzed by ent-kaurene synthase to form ent-kaurene
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Subsequent enzymatic modifications (oxidation, reduction, etc.) to introduce functional groups at specific positions
BIOLOGICAL ACTIVITIES
These activities illustrate the therapeutic potential of ent-kaurane compounds and suggest promising directions for investigating the specific biological effects of ent-Kaur-15-en-16-ol.
STRUCTURE-ACTIVITY RELATIONSHIPS
Understanding the structure-activity relationships (SAR) of ent-kaurane derivatives can provide insights into the potential activities of ent-Kaur-15-en-16-ol. Key structural features that may influence biological activity include:
Comparative studies of ent-kaurane derivatives suggest that modifications at positions 15, 16, and 19 significantly impact their biological activities. For instance, the presence of a hydroxyl group at position 15 in Kaur-16-en-15-ol versus at position 16 in ent-Kaur-15-en-16-ol may confer different biological properties to these compounds.
The crystallographic analysis of related compounds has revealed that the five rings in ent-kaurane molecules exhibit expected cis and trans junctions, with three six-membered rings adopting chair, twist-boat, and boat conformations, while two five-membered rings adopt envelope conformations . These conformational features likely influence the spatial orientation of functional groups and, consequently, their interactions with biological targets.
Systematic SAR studies specifically focusing on ent-Kaur-15-en-16-ol and its derivatives would be valuable for understanding the molecular basis of its activities and guiding the design of potentially more potent analogs.
RESEARCH STATUS AND FUTURE DIRECTIONS
CURRENT RESEARCH GAPS
Research specifically focusing on ent-Kaur-15-en-16-ol remains limited in the available literature. Key knowledge gaps include:
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Comprehensive characterization of physical and chemical properties
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Systematic evaluation of biological activities
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Development of efficient synthetic routes
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Identification of natural sources
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Structure-activity relationship studies
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Mechanism of action studies
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Pharmacokinetic and toxicological profiling
Addressing these gaps requires multidisciplinary approaches involving natural product chemistry, organic synthesis, pharmacology, and molecular biology.
FUTURE RESEARCH DIRECTIONS
To advance our understanding of ent-Kaur-15-en-16-ol, future research should focus on:
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Isolation and full characterization of the compound from potential natural sources
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Development of efficient synthetic routes to enable access to sufficient quantities for biological testing
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Comprehensive screening for various biological activities, particularly anticancer, anti-inflammatory, and antimicrobial effects
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Structure optimization to enhance desired activities and improve pharmacokinetic properties
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Mechanistic studies to understand its mode of action at the molecular and cellular levels
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Exploration of potential therapeutic applications through preclinical studies
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Investigation of structure-activity relationships through the synthesis and evaluation of analogs with modifications at key positions
These research directions would contribute to a more comprehensive understanding of ent-Kaur-15-en-16-ol and its potential applications in drug discovery and development.
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